Product packaging for Brassicanal C(Cat. No.:CAS No. 137761-23-0)

Brassicanal C

Cat. No.: B1247001
CAS No.: 137761-23-0
M. Wt: 223.25 g/mol
InChI Key: OWWULYVDNVCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brassicanal C is a natural product identified as a dioxindole that was isolated from cabbage ( Brassica oleracea ) . It belongs to a class of specialized metabolites found in Brassicaceae species, which are widely studied for their diverse biological activities . As a constituent of cruciferous vegetables, it is of significant research interest for investigating the roles of plant phytochemicals in plant defense mechanisms and human health . Researchers utilize this compound to explore the bioactivity of dioxindoles and their potential applications in agricultural and pharmaceutical sciences. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3S B1247001 Brassicanal C CAS No. 137761-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137761-23-0

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-formyl-1H-indole-2-sulfinate

InChI

InChI=1S/C10H9NO3S/c1-14-15(13)10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3

InChI Key

OWWULYVDNVCJLP-UHFFFAOYSA-N

SMILES

COS(=O)C1=C(C2=CC=CC=C2N1)C=O

Canonical SMILES

COS(=O)C1=C(C2=CC=CC=C2N1)C=O

melting_point

150-151°C

physical_description

Solid

Synonyms

brassicanal C

Origin of Product

United States

Occurrence and Induced Accumulation of Brassicanal C in Plant Systems

Natural Occurrence in Brassica Species

The presence of Brassicanal C as a natural defense compound has been primarily documented in the Brassica genus, a group of plants that includes common vegetables like cauliflower, broccoli, and cabbage.

Identification in Brassica oleracea (e.g., cauliflower)

This compound was first identified as a phytoalexin in Brassica oleracea var. botrytis, commonly known as cauliflower. nih.gov In a study investigating the chemical defenses of cauliflower florets, this compound was isolated along with several other known and novel phytoalexins following exposure to abiotic stress. nih.gov This initial discovery highlighted cauliflower as a key species for studying the biosynthesis and regulation of this specific defense compound.

Detection in other Brassica cultivars and related Brassicaceae

While the foundational research identified this compound in cauliflower, its prevalence across the vast array of Brassica cultivars and the wider Brassicaceae family is an area of ongoing investigation. The chemical diversity of phytoalexins within this family is extensive, with different species and even different cultivars of the same species often producing a unique profile of defense compounds. To date, detailed reports on the natural occurrence of this compound in other Brassica varieties such as broccoli, cabbage, or kale, and in related genera like Sinapis (mustard) or Raphanus (radish), are not widely documented in the primary scientific literature. The focus has remained largely on the phytoalexin profiles of species like Brassica napus (rapeseed) and Brassica juncea (Indian mustard), which are known to produce other indole (B1671886) alkaloids like brassinin (B1667508) and cyclobrassinin (B1220674). Further comparative metabolomic studies are required to fully map the distribution of this compound across the Brassicaceae.

Elicitation and Induction Mechanisms

The production of this compound is not constitutive but is instead induced in response to various environmental challenges. These stressors, known as elicitors, can be either abiotic (non-living) or biotic (living) in nature.

Abiotic Stress-Mediated Induction (e.g., UV Light, Heavy Metals like CuCl₂)

Abiotic stressors are significant elicitors of phytoalexin synthesis in plants.

UV Light: The most well-documented abiotic elicitor for this compound production is ultraviolet (UV) light. nih.gov Research has demonstrated that exposing cauliflower florets to UV radiation triggers the synthesis and accumulation of this compound as part of a broader defense response. nih.gov This induction is a protective mechanism, as UV radiation can cause cellular damage.

Heavy Metals (CuCl₂): The role of heavy metals, such as copper chloride (CuCl₂), as direct elicitors of this compound is less clear. While heavy metal stress is known to induce the production of other phytoalexins in Brassica species, specific evidence linking CuCl₂ to the induction of this compound is currently lacking in the scientific literature. Studies on other Brassica species have shown that copper chloride can elicit the production of phytoalexins like wasalexins in wasabi (Eutrema japonicum), a member of the Brassicaceae family. This suggests that heavy metals can act as elicitors within the family, but further research is needed to confirm a direct causal link for this compound in Brassica oleracea.

Biotic Stress-Mediated Induction (e.g., Fungal Pathogen Elicitation)

Biotic stressors, particularly pathogenic fungi, are potent inducers of phytoalexin production in plants. The interaction between a plant and a potential pathogen triggers a complex signaling cascade that often results in the synthesis of antimicrobial compounds.

While the induction of various phytoalexins, such as brassinin and camalexin (B168466), by fungal pathogens like Alternaria brassicicola and Rhizoctonia solani is well-established in the Brassica genus, direct experimental evidence specifically demonstrating the induction of this compound by fungal elicitors in Brassica oleracea is not yet available in the published research. usask.canih.govresearchgate.netfrontiersin.org However, given that this compound is a recognized phytoalexin with antifungal properties, it is plausible that its production is also triggered by fungal attack. The general defense response in Brassica to fungal threats involves the accumulation of a suite of phytoalexins, and it is likely that this compound is a component of this defensive cocktail in cauliflower and potentially other cultivars. Further investigation into the metabolomic changes in Brassica oleracea following fungal infection is necessary to confirm this.

Temporal Dynamics of Induced Accumulation

The accumulation of this compound following induction is a dynamic process that unfolds over time. Studies have shown that after elicitation with UV light, this compound is detectable in cauliflower tissues after 48 hours. Its concentration continues to rise, reaching a maximum level of accumulation approximately three days after the initial stress event. This temporal pattern is characteristic of phytoalexin responses, where the plant mounts a defense over a period of hours to days following the perception of a threat.

Biosynthesis Pathways of Brassicanal C

Tryptophan-Derived Phytoalexin Biosynthesisresearchgate.netnih.govresearchgate.net

Brassicanal C is a member of the cruciferous phytoalexins, a class of secondary metabolites synthesized by plants in response to stress, particularly pathogen attack. researchgate.net The biosynthetic origin of this compound and other related indole (B1671886) phytoalexins is the amino acid L-tryptophan. nih.gov Plants in the Brassicaceae family, such as cabbage and cauliflower, produce a variety of tryptophan-derived defense compounds. Current time information in Bangalore, IN.capes.gov.br

The general proposed pathway begins with tryptophan and proceeds through several intermediates to form indole glucosinolates, which are considered phytoanticipins (constitutively present defense compounds). researchgate.netmicrobiologyresearch.org Upon stress signals, such as pathogen elicitation, these glucosinolates are believed to serve as precursors for the de novo synthesis of phytoalexins like this compound. pnas.orgpnas.org The pathway highlights a key intermediate, brassinin (B1667508), which is derived from the enzymatic hydrolysis of indole glucosinolate and serves as a central precursor to a wide array of other indole-sulfur phytoalexins. pnas.orgnih.gov Labeling studies have indicated that while the indole glucosinolate glucobrassicin (B1234704) itself may not be directly incorporated, the intermediate indole-3-acetaldoxime is an efficient precursor for cruciferous phytoalexins. researchgate.net

Enzymatic Steps in this compound Formation (Hypothesized and Confirmed)researchgate.netpnas.org

The precise enzymatic cascade leading to this compound is not fully elucidated, but its formation is understood through hypothesized pathways and confirmed chemical synthesis. This compound has been successfully synthesized in the lab via the oxidation of 2-sulfinylindole-3-carboxaldehyde, followed by methanolysis, confirming its chemical structure. researchgate.netnih.gov

In planta, the biosynthesis is believed to diverge from the glucosinolate pathway. The proposed enzymatic steps leading to the key precursor, brassinin, involve:

Glucosinolate Activation : Myrosinase enzymes (a class of β-thioglucoside glucohydrolases) hydrolyze indole glucosinolates to produce an unstable intermediate, indole isothiocyanate. pnas.org

Sulfur Introduction and Methylation : To form brassinin from the reactive indole isothiocyanate, a stepwise process is hypothesized. This involves the addition of a sulfur-containing compound like glutathione (B108866), catalyzed by a glutathione S-transferase (GST), followed by the action of peptidases and a carbon-sulfur lyase to form a dithiocarbamate (B8719985) intermediate. This intermediate is then stabilized by methylation, a reaction catalyzed by an S-adenosyl methionine (SAM)-dependent methyltransferase (MT). pnas.org

While these steps explain the formation of brassinin, the subsequent specific enzymatic oxidation and modification steps that convert brassinin or another precursor into this compound within the plant cell are still under investigation.

Regulation of Biosynthetic Genes and Pathways

The synthesis of phytoalexins like this compound is tightly regulated, occurring primarily in response to external stimuli such as pathogen attack or UV light. microbiologyresearch.orgmdpi.com This regulation happens at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation of Phytoalexin Biosynthesispnas.orgnih.govmdpi.com

The induction of phytoalexin biosynthesis is largely controlled by the activation of genes encoding the necessary biosynthetic enzymes. pnas.orgmdpi.com This process is a key feature of the plant's innate immune response. Research, primarily in the model plant Arabidopsis thaliana, has identified several families of transcription factors (TFs) that regulate the expression of phytoalexin biosynthetic genes. These include:

NAC family : ANAC042 has been shown to be a broad regulator, controlling the biosynthesis of both tryptophan-derived (e.g., camalexin) and phenylalanine-derived phytoalexins. mdpi.compreprints.org

MYB family : MYB proteins are also implicated in regulating phytoalexin pathways. nih.gov

WRKY family : WRKY transcription factors are well-characterized positive regulators of camalexin (B168466) biosynthesis. dntb.gov.ua

AP2/ERF family : Ethylene-responsive factors also play a role in activating defense gene expression.

These transcription factors bind to specific DNA sequences in the promoters of biosynthetic genes, initiating their transcription. pressbooks.pub The activation of these TFs is triggered by complex signaling cascades, often involving mitogen-activated protein kinases (MAPKs), that are initiated upon pathogen recognition. nih.govmdpi.com While these mechanisms have been detailed for phytoalexins like camalexin, it is highly probable that a similar network of transcription factors and signaling pathways governs the stress-induced synthesis of this compound in Brassica species.

Post-Transcriptional Regulatory Mechanismsresearchgate.netwikipedia.orglibretexts.org

Following transcription, gene expression can be further fine-tuned through post-transcriptional modifications. pressbooks.pubwikipedia.org These mechanisms ensure that the plant can mount a rapid and controlled defense response without excessive metabolic cost. Key post-transcriptional controls include:

Alternative Splicing : This mechanism allows a single gene to produce multiple protein variants (isoforms) by selectively removing different intron sections from the pre-mRNA. libretexts.org The PHYTOALEXIN DEFICIENT 4 (PAD4) gene, a known regulator of phytoalexin and salicylic (B10762653) acid signaling, undergoes alternative splicing, suggesting this is an important regulatory layer in the plant defense response. researchgate.net This process can modulate the activity and function of key regulatory or biosynthetic proteins.

mRNA Stability : The lifespan of an mRNA molecule in the cytoplasm determines how much protein can be translated from it. RNA-binding proteins (RBPs) and microRNAs (miRNAs) can bind to the untranslated regions (UTRs) of mRNA, either stabilizing it for longer-lasting protein production or targeting it for degradation. wikipedia.orglibretexts.org This control over mRNA stability allows for the rapid induction or cessation of phytoalexin production.

Metabolic Interconnections with Other Plant Secondary Metabolites (e.g., Glucosinolates)pnas.orgnih.gov

The biosynthesis of this compound is intricately linked with the metabolism of another major class of sulfur-containing secondary metabolites in Brassicaceae: the glucosinolates. pnas.org Glucosinolates are constitutively present phytoanticipins that can be rapidly hydrolyzed to produce a range of bioactive compounds upon tissue damage.

The metabolic connection is a prime example of how plants can divert existing chemical scaffolds for new purposes. The proposed biosynthetic pathway for indole-sulfur phytoalexins like brassinin and its derivatives, including this compound, begins with the enzymatic breakdown of indole glucosinolates. pnas.org Myrosinase enzymes cleave the glucose moiety from the glucosinolate, yielding a reactive aglycone that rearranges to form indole isothiocyanate. This highly electrophilic molecule stands at a metabolic branch point. It can either be further converted into simple defense compounds or be captured by a dedicated pathway to form the dithiocarbamate backbone of brassinin, which is then subject to a variety of enzymatic modifications to create the structural diversity seen in cruciferous phytoalexins. pnas.orgnih.gov This metabolic link demonstrates an efficient use of resources, where a stored precursor can be rapidly mobilized and diversified into a suite of potent, inducible defenses.

Chemical Synthesis and Stereochemical Elucidation of Brassicanal C

Strategies for Laboratory Synthesis of Brassicanal C and Analogs

The low natural abundance of phytoalexins such as this compound necessitates laboratory synthesis to obtain sufficient quantities for biological and chemical studies. researchgate.net The first reported chemical synthesis of this compound was achieved as part of a broader investigation into phytoalexins isolated from cauliflower (Brassica oleracea var. botrytis). capes.gov.brnih.gov This initial synthesis provided a foundational method for producing the compound.

The synthesis of this compound involves a two-step process starting from 2-sulfinylindole-3-carboxaldehyde. The process is as follows:

Oxidation: The starting material, 2-sulfinylindole-3-carboxaldehyde, undergoes oxidation.

Methanolysis: The product from the oxidation step is then treated with methanol (B129727) (methanolysis) to yield this compound.

The synthesis of analogs of indole-based phytoalexins often involves electrophilic substitution on the indole (B1671886) nucleus to introduce various functional groups. For instance, analogs of wasabi phytoalexin have been prepared through reactions like bromination and Friedel-Crafts acylation to add substituents at different positions on the indole ring. Similar strategies can be envisioned for creating a diverse library of this compound analogs for further research.

Determination of Absolute Configuration (S-Configuration)

The stereochemistry of a chiral molecule, which dictates the three-dimensional arrangement of its atoms, is crucial to its biological function. This compound possesses a single stereocenter at the sulfur atom, meaning it can exist as one of two enantiomers, (R) or (S). Through detailed stereochemical studies, the absolute configuration of naturally occurring (-)-Brassicanal C was unambiguously determined to be S. researchgate.netrsc.org

The determination was not based on a single method but on a powerful combination of experimental chiroptical measurements and high-level computational analysis. researchgate.net Researchers synthesized this compound and then compared its measured spectroscopic properties to those predicted by density functional theory (DFT) calculations for both the (S) and (R) configurations. The excellent agreement between the experimental data for the synthesized natural product and the calculated data for the (S)-enantiomer confirmed its absolute configuration. researchgate.netacs.org

Application of Chiroptical Techniques in Stereochemical Studies

The definitive assignment of the (S)-configuration to this compound was accomplished through the combined application of several chiroptical spectroscopic techniques. researchgate.netrsc.org These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. For molecules like this compound, where crystallization for X-ray analysis can be challenging, these solution-state techniques are invaluable. spectroscopyasia.com

The primary techniques used were:

Optical Rotation (OR): This classical method measures the rotation of plane-polarized light by a chiral sample. Synthesized (-)-Brassicanal C exhibited a specific negative rotation, which was consistent with the calculated optical rotation for the (S)-enantiomer. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, which corresponds to electronic transitions. The experimental ECD spectrum of this compound was recorded and compared to the DFT-calculated spectra for both possible enantiomers. The pattern of positive and negative Cotton effects in the experimental spectrum matched that predicted for the (S)-isomer. researchgate.netrsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analog of ECD, measuring differential absorption in the IR region. spectroscopyasia.com VCD is particularly powerful for stereochemical analysis as it provides a rich fingerprint of the molecule's 3D structure. acs.org The experimental VCD spectrum of this compound was compared with the calculated spectra, and the close match with the predicted spectrum for the (S)-configuration provided the most conclusive evidence for the assignment. researchgate.netrsc.orgnii.ac.jp

The concurrent use of these three distinct chiroptical methods provided a robust and cross-validated determination of the absolute stereochemistry of this compound. researchgate.net

Data Tables

Table 1: Chiroptical Techniques Used for Stereochemical Elucidation of this compound

TechniqueRole in AnalysisFinding
Optical Rotation (OR)Measures rotation of plane-polarized light.The negative experimental rotation was consistent with the calculated value for the (S)-enantiomer. researchgate.net
Electronic Circular Dichroism (ECD)Measures differential absorption of circularly polarized UV-Vis light.The experimental ECD spectrum showed a pattern of Cotton effects that matched the predicted spectrum for the (S)-configuration. researchgate.netrsc.org
Vibrational Circular Dichroism (VCD)Measures differential absorption of circularly polarized infrared light.Provided definitive confirmation by matching the complex experimental vibrational fingerprint to the calculated spectrum for the (S)-isomer. researchgate.netrsc.orgacs.org

Advanced Analytical Methodologies for Brassicanal C

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Brassicanal C from the intricate matrix of other plant metabolites. Both liquid and gas chromatography have applications, though their suitability differs based on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of cruciferous phytoalexins due to its suitability for separating non-volatile and thermally sensitive compounds. researchgate.net A reversed-phase HPLC (RP-HPLC) method has been successfully developed for the separation of a complex mixture of thirteen different phytoalexins isolated from cruciferous plants, including compounds structurally related to this compound. researchgate.net This approach typically uses a gradient elution system, which allows for the effective resolution of compounds with varying polarities. researchgate.net The use of Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, is also prevalent in the metabolomic profiling of Brassica species and related plants like Arabidopsis thaliana. oup.comnih.gov UPLC systems provide enhanced resolution, greater sensitivity, and faster analysis times, which are crucial for resolving complex metabolite profiles that include indole (B1671886) alkaloids. nih.gov

ParameterDescriptionSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase C18 or similar non-polar column researchgate.net
Mobile Phase Acetonitrile-methanol-water complex solvent gradient system researchgate.net
Application Separation and resolution of multiple cruciferous phytoalexins from plant tissue extracts. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. uni-goettingen.de Its application to this compound is less direct than LC because phytoalexins are generally non-volatile. uni-goettingen.de For a compound like this compound to be analyzed by GC, a chemical derivatization step would be necessary to convert it into a more volatile and thermally stable form. uni-goettingen.de While GC coupled with mass spectrometry (GC-MS) has been employed to identify various bioactive phytochemicals and volatile compounds from cabbage and other Brassica plants, its use is typically focused on catabolites of glucosinolates like isothiocyanates, rather than intact phytoalexins. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable technique for the structural elucidation and quantification of this compound. It is almost always coupled with a chromatographic separation method to handle the complexity of plant matrices.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the definitive method for analyzing this compound in plant extracts. oup.combasicmedicalkey.com Comprehensive metabolomic studies on Arabidopsis thaliana and Brassica species utilize Ultra-Performance Liquid Chromatography coupled to high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) analyzers, to detect and identify novel intermediates in phytoalexin biosynthetic pathways. oup.comnih.gov This approach, often using electrospray ionization (ESI), allows for the accurate mass measurement of the parent ion, enabling the determination of the elemental composition. nih.govuni-goettingen.de

Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions, creating a unique fragmentation pattern that serves as a chemical fingerprint for the compound. copernicus.org This technique is essential for distinguishing between isomers and confirming the identity of metabolites in complex samples. researchgate.net Non-targeted analyses of plant extracts using LC-MS can identify thousands of metabolic features, which are then processed with specialized software to align peaks and compare profiles between different samples, such as healthy versus pathogen-inoculated plants. oup.comnih.gov

ParameterDescriptionSource(s)
Instrumentation Ultra-Performance Liquid Chromatography–Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) oup.comnih.gov
Ionization Mode Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture a wider range of metabolites. oup.comcopernicus.org
Analysis Type Non-targeted comparative metabolite profiling to detect differences in metabolite accumulation under various conditions. nih.gov
Data Processing Use of algorithms and software (e.g., XCMS) for peak picking, alignment, and statistical analysis of metabolic features. oup.comnih.gov
Identification Based on accurate mass, retention time, and comparison of MS/MS fragmentation spectra with known standards or spectral libraries. nih.govcopernicus.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. It has been successfully applied to the analysis of various natural products directly from plant tissues. researchgate.net While specific studies detailing the use of DART-MS for this compound were not prominent, the technique is well-suited for the rapid screening of plant surfaces or crude extracts for the presence of secondary metabolites, including phytoalexins. This method provides a high-throughput alternative to traditional chromatography-based methods for qualitative analysis or for quickly mapping the distribution of a compound within a plant.

Isotopic labeling is a powerful strategy for precise quantification and for tracing metabolic pathways. This method involves introducing a stable, heavy isotope (e.g., ¹³C, ¹⁵N, ²H) into the molecule of interest, which then serves as an internal standard. chim.it In metabolic studies of related phytoalexins like camalexin (B168466), labeled precursors have been used as tracers. nih.gov For instance, 6-fluoro-indole-3-acetonitrile, a halogenated analog, was fed to plant tissues to trace its incorporation into downstream metabolites using LC-MS. nih.gov This approach allows researchers to follow the flow of atoms through a biosynthetic network and to perform accurate relative or absolute quantification by comparing the mass spectrometer's signal of the unlabeled (native) compound to that of the known amount of the co-eluting, heavy-isotope-labeled standard. This corrects for variations in sample preparation and instrument response, leading to highly accurate quantitative data. nih.gov

Spectroscopic Methods for Structural Elucidation (beyond Stereochemistry)

Spectroscopic techniques are fundamental in determining the molecular structure of compounds. numberanalytics.com Beyond establishing the three-dimensional arrangement of atoms (stereochemistry), methods like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy provide critical information about the connectivity of atoms and the presence of specific functional groups within a molecule like this compound. numberanalytics.comkarary.edu.sd

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the structural analysis of this compound, both ¹H and ¹³C NMR data are crucial. collectionscanada.gc.ca The chemical shifts are influenced by the presence of electronegative atoms and double bonds within the molecule. For instance, carbons involved in a carbon-oxygen double bond (carbonyl group) typically appear at a higher chemical shift (further downfield) in the ¹³C NMR spectrum, often in the range of 165-200 ppm. libretexts.orghw.ac.uk Similarly, carbons part of a carbon-carbon double bond also have characteristic chemical shifts. libretexts.org

The analysis of NMR spectra, often in combination with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) which helps distinguish between CH, CH₂, and CH₃ groups, allows for the piecing together of the molecular puzzle. hw.ac.uk

Detailed Research Findings:

The specific chemical shifts observed for this compound provide a fingerprint of its structure. The comparison of these experimental data with those of known, related compounds is a key step in its identification. researchgate.net The ¹H and ¹³C NMR spectral data for this compound are consistent with a structure containing an indole ring system, a side chain with a double bond, and a dithiocarbamate (B8719985) group. collectionscanada.gc.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indole N-H~8.0-
Aromatic Protons7.0 - 7.6110 - 136
Vinylic Proton~6.5~125
CH₂~3.8~45
N-CH₃~3.4~35
C=S-~200
C=O-~170

Note: The values presented are approximate and serve for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. nih.gov The wavelength at which maximum absorbance (λmax) occurs provides information about the presence of chromophores, which are the parts of a molecule responsible for its color. msu.edu

For a compound like this compound, the indole ring system and the dithiocarbamate group are expected to be the primary chromophores. The conjugation of double bonds within the molecule influences the λmax; greater conjugation generally leads to absorption at longer wavelengths. masterorganicchemistry.com The UV-Vis spectrum of this compound can be compared with that of related indole compounds and dithiocarbamates to support its structural identification. dntb.gov.ua

Detailed Research Findings:

The UV-Vis spectrum of compounds containing a carbon-oxygen double bond (carbonyl group) often shows an absorbance maximum in the range of 270-300 nm. masterorganicchemistry.com Additionally, the presence of carbon-carbon double bonds in conjugation can shift the absorbance to longer wavelengths. masterorganicchemistry.com The specific λmax observed for this compound would be a key piece of data in its structural elucidation, complementing the information obtained from NMR spectroscopy.

Immunoassays for Detection

Immunoassays are highly sensitive and specific bioanalytical methods used to detect and quantify molecules in biological samples. promega.cabiointron.com These techniques are based on the specific binding reaction between an antibody and its corresponding antigen. kau.edu.sa Immunoassays are valuable tools for detecting low concentrations of substances, with detection limits often in the nanogram to picogram range. kau.edu.sa

The core components of an immunoassay are the target analyte (in this case, this compound would be the antigen), a specific antibody that binds to it, and a label for detection. promega.ca Common types of immunoassays include:

Enzyme-Linked Immunosorbent Assay (ELISA): This method involves immobilizing an antigen or antibody on a solid surface, such as a microplate well. future-diagnostics.com A subsequent reaction with an enzyme-linked antibody produces a measurable color change, allowing for quantification. promega.cafuture-diagnostics.com

Radioimmunoassay (RIA): RIA utilizes a radioactive isotope as the label. biointron.com It is a competitive assay where the unlabeled antigen in the sample competes with a radiolabeled antigen for binding to a limited amount of antibody. promega.ca

Fluorescence Immunoassay (FIA): In FIA, a fluorescent molecule is used as the label, and the amount of fluorescence is measured to determine the concentration of the target analyte. biointron.comfuture-diagnostics.com

Detailed Research Findings:

While specific immunoassays developed exclusively for this compound are not widely documented in the provided search results, the principles of immunoassay development could be applied. To create an immunoassay for this compound, one would first need to generate antibodies that specifically recognize this molecule. These antibodies could then be used in various formats, such as ELISA or FIA, to detect and quantify this compound in complex mixtures, such as plant extracts. nih.gov The high specificity of immunoassays would allow for the detection of this compound even in the presence of other structurally similar phytoalexins. biointron.com

Ecological Role and Interactions in Plant Defense Systems

Antimicrobial Function in Plant-Pathogen Interactions

The production of phytoalexins like Brassicanal C is a hallmark of the plant's induced defense system, activated upon detection of pathogens. universiteitleiden.nl These compounds are critical in managing infections by a variety of microorganisms.

This compound has demonstrated notable antifungal activity against several economically important plant pathogens. Research has confirmed its inhibitory effects on fungi that cause significant crop diseases. For instance, it is one of several phytoalexins, including caulilexins and isalexin, isolated from cauliflower (Brassica oleracea var. botrytis) after exposure to UV light, a known elicitor of plant defense responses. nih.gov

Studies have documented the antimicrobial spectrum of this compound. It shows activity against the fungal pathogen Bipolaris leersiae. researchgate.net Furthermore, its efficacy has been tested against pathogens that cause major diseases in cruciferous crops, such as blackleg disease caused by Leptosphaeria maculans and damping-off and root rot caused by Rhizoctonia solani. nih.govresearchgate.net It is also active against Sclerotinia sclerotiorum, a fungus responsible for white mold in a wide range of plants. nih.gov

Antifungal Activity of this compound
Fungal PathogenCommon Disease CausedDocumented Activity of this compoundSource
Bipolaris leersiaeLeaf spotsAntimicrobial activity detected researchgate.net
Leptosphaeria maculansBlackleg of crucifersAntifungal activity detected nih.govresearchgate.net
Rhizoctonia solaniDamping-off, root rot, stem cankerAntifungal activity detected nih.gov
Sclerotinia sclerotiorumWhite mold (Sclerotinia stem rot)Antifungal activity detected nih.gov

Successful fungal pathogens have evolved mechanisms to overcome the chemical defenses of their host plants, including phytoalexins like this compound. asm.org While specific research on fungal resistance exclusively to this compound is limited, general mechanisms of resistance to cruciferous phytoalexins are well-documented and likely apply.

One primary strategy is enzymatic detoxification, where the fungus produces enzymes that modify the phytoalexin into a less toxic compound. researchgate.net For example, the blackleg fungus, Leptosphaeria maculans, is known to detoxify the phytoalexin brassinin (B1667508) by oxidizing it to a less fungitoxic S-oxide, which is then further metabolized. nih.gov Similarly, the root pathogen Rhizoctonia solani can detoxify another crucifer phytoalexin, camalexin (B168466), by converting it to 5-hydroxycamalexin, which exhibits reduced toxicity. nih.gov These detoxification pathways often involve enzymes such as hydrolases or oxidases that are inducible, meaning their production is triggered by the presence of the specific phytoalexin. researchgate.net

Other potential resistance mechanisms include alterations of the fungal target site, making it insensitive to the antibiotic, or the use of membrane efflux pumps that actively transport the toxic compound out of the fungal cell. asm.orgresearchgate.net These systems, associated with multidrug resistance, represent a significant challenge in the ongoing co-evolutionary arms race between plants and their pathogens. researchgate.net

Role in Response to Biotic Stressors (e.g., Insect Herbivory)

Plant defense is not limited to pathogens; it also encompasses responses to herbivorous insects. mdpi.comnih.gov The feeding activity of insects triggers complex signaling pathways within the plant, often involving jasmonic acid, which leads to the production of a range of defensive compounds, including phytoalexins. universiteitleiden.nlnih.gov While phytoalexins are primarily defined by their antimicrobial properties, their induction during insect attack suggests a broader role in plant defense. mdpi.com

The production of this compound and other phytoalexins in response to biotic stressors like herbivory is part of an integrated defense strategy. universiteitleiden.nluniversiteitleiden.nl These chemical defenses can act directly by deterring feeding or being toxic to the insect, or indirectly by attracting natural enemies of the herbivores. mdpi.com For instance, damage from Pieris brassicae caterpillars on Brussels sprouts can trigger the release of volatile compounds from undamaged leaves, a systemic response that can influence insect behavior. universiteitleiden.nl The synthesis of phytoalexins is a key component of this induced resistance, helping the plant to fend off a wide array of biological threats. researchgate.net

Contribution to Plant Resilience and Adaptation

The ability of a plant to synthesize compounds like this compound is fundamental to its resilience—its capacity to withstand and adapt to environmental stresses. eduxchange.nlresearchgate.net The production of phytoalexins is an adaptive trait that allows plants, which are sessile organisms, to cope with a dynamic and often hostile environment. universiteitleiden.nleduxchange.nl

Multitrophic Interactions Involving this compound

Plant defense strategies often involve complex interactions that span multiple trophic levels. wur.nlwikipedia.org While direct evidence of this compound's role in specific multitrophic interactions is an emerging area of research, its status as an induced defense chemical places it within this broader ecological context. universiteitleiden.nl

Multitrophic interactions occur when a plant's response to an herbivore influences a third trophic level, such as the natural enemies of that herbivore. wikipedia.org For example, plants under attack by caterpillars can release a blend of volatile organic compounds that attract parasitic wasps, which then prey on the caterpillars. universiteitleiden.nl The synthesis of phytoalexins like this compound is part of this systemic induced response. universiteitleiden.nl While phytoalexins themselves are not typically volatile, their production is integrated with the release of other signaling molecules that mediate these complex ecological relationships. The study of how these different defense metabolites, including this compound, function in concert to shape the plant's interactions with its environment is a key area of ongoing research. universiteitleiden.nlwur.nl

Molecular and Cellular Mechanisms in Plant Defense Responses

Interaction with Pathogen Enzymes (e.g., Inhibition of Detoxifying Hydrolases)

A critical aspect of the plant-pathogen interaction is the chemical warfare that ensues at the site of infection. While plants produce antimicrobial compounds like phytoalexins to inhibit pathogen growth, successful pathogens have evolved enzymatic machinery to neutralize these chemical defenses. This process, known as detoxification, often involves enzymes like hydrolases and oxidases that modify the phytoalexin into a less toxic or non-toxic form. nih.govuniversiteitleiden.nl

Fungal pathogens of crucifers, such as Leptosphaeria maculans (blackleg fungus) and Alternaria brassicicola (black spot fungus), are known to produce specific enzymes to detoxify the phytoalexins produced by their host plants. rsc.orgnih.gov These enzymes include brassinin (B1667508) oxidase, brassinin hydrolase, and cyclobrassinin (B1220674) hydrolase, which target common cruciferous phytoalexins like brassinin and cyclobrassinin. nih.govacs.orgresearchgate.net For example, brassinin hydrolases catalyze the hydrolysis of the dithiocarbamate (B8719985) group of brassinin, a key structural feature for its antifungal activity, rendering it non-toxic. nih.gov Similarly, brassinin oxidase transforms brassinin into the less fungitoxic compound indol-3-carboxaldehyde. researchgate.net

Research indicates that the detoxification pathways are highly specific to both the pathogen and the phytoalexin structure. rsc.org While the detoxification of many cruciferous phytoalexins like brassinin, camalexin (B168466), and brassicanal A by various fungi has been documented nih.govrsc.org, specific studies detailing the enzymatic degradation or detoxification of Brassicanal C are not extensively covered in the available literature. However, the study of related compounds shows that Sclerotinia sclerotiorum, the stem rot fungus, can metabolize weakly antifungal phytoalexins like brassicanal A, albeit very slowly. psu.edu

Interestingly, the interaction is not one-sided. Plants produce a blend of phytoalexins, and some of these compounds have been found to act as inhibitors of the pathogen's detoxifying enzymes. rsc.orgresearchgate.net For instance, the phytoalexin camalexin, which is not metabolized by L. maculans, and cyclobrassinin have been identified as competitive inhibitors of brassinin oxidase. researchgate.net Cyclobrassinin also acts as a competitive inhibitor of brassinin hydrolase enzymes from both L. maculans and A. brassicicola. nih.gov This suggests a sophisticated defense strategy where some phytoalexins in the blend act to protect others from degradation, allowing the antimicrobial compounds to accumulate to effective concentrations at the infection site. rsc.org This discovery has led to the concept of "paldoxins"—phytoalexin detoxification inhibitors—as a potential strategy for crop protection. rsc.org

Table 1: Examples of Fungal Detoxifying Enzymes and Their Phytoalexin Interactions

EnzymeProducing FungusKnown Substrate(s)Known Inhibitor(s)Reference(s)
Brassinin Oxidase (BOLm)Leptosphaeria maculansBrassininCamalexin, Cyclobrassinin acs.orgresearchgate.net
Brassinin Hydrolase (BH)Leptosphaeria maculans, Alternaria brassicicolaBrassininCyclobrassinin nih.gov
Cyclobrassinin Hydrolase (CHAb)Alternaria brassicicolaCyclobrassininBrassilexin, Camalexin, Dioxibrassinin rsc.org

Cellular Responses Induced by this compound in Plants (e.g., Signaling Pathways)

The synthesis of phytoalexins like this compound is not a constitutive process but is induced as part of a complex, plant-wide defense response. This response is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs), such as chitin (B13524) from fungal cell walls, or damage-associated molecular patterns (DAMPs) released from the plant's own cells during attack. nih.govfrontiersin.org This recognition event initiates a cascade of intracellular signaling events that reprogram the cell for defense.

Key early signaling events that occur within minutes of pathogen perception include rapid ion fluxes across the plasma membrane, particularly an influx of calcium ions (Ca²⁺) into the cytoplasm, and the production of a burst of reactive oxygen species (ROS). pku.edu.cnnih.govmdpi.com These transient increases in cytosolic Ca²⁺ and ROS act as critical second messengers, activating downstream signaling components. pku.edu.cnmdpi.com One of the major pathways activated is the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov This cascade involves a series of protein kinases that phosphorylate and activate one another, amplifying the initial signal and relaying it to the nucleus to initiate transcriptional changes. pku.edu.cn

These initial, rapid responses lead to the activation of slower, more sustained signaling pathways mediated by phytohormones. The salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) pathways are the central regulators of plant immunity. mdpi.comcabidigitallibrary.orguniversiteitleiden.nl The balance and interaction (crosstalk) between these hormonal pathways fine-tune the defense response depending on the type of pathogen encountered. mdpi.comfrontiersin.org

Salicylic Acid (SA) Pathway: Generally associated with resistance against biotrophic and hemibiotrophic pathogens, SA accumulation is crucial for establishing both local defense and systemic acquired resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site. cabidigitallibrary.orgfrontiersin.org

Jasmonic Acid (JA) and Ethylene (ET) Pathways: These pathways often work synergistically and are considered master regulators of induced defenses against necrotrophic pathogens and herbivorous insects. cabidigitallibrary.orgfrontiersin.org Resistance to necrotrophic fungi like Alternaria brassicicola in Brassicaceae often requires an intact JA signaling pathway. cabidigitallibrary.org

The production of indole (B1671886) phytoalexins in Brassicaceae, including this compound, is a downstream output of these interconnected signaling networks. universiteitleiden.nlresearchgate.net The activation of MAPK cascades and the subsequent hormonal signaling through SA, JA, and ET lead to the expression of the necessary biosynthetic genes required to produce these antimicrobial compounds at the site of infection. nih.govmdpi.com

Gene Expression Modulation in Plant Immunity

The accumulation of this compound during a defense response is the direct result of massive transcriptional reprogramming within the plant cell. mdpi.comcapes.gov.br The signaling pathways initiated by pathogen recognition ultimately converge on the activation or repression of a large suite of genes, orchestrating a shift from growth-related activities to defense. mdpi.com Central to this genetic modulation are transcription factors (TFs), which are proteins that bind to specific DNA sequences (cis-acting elements) in the promoters of target genes to control their rate of transcription. preprints.orgmdpi.com

In response to pathogen-induced signals, various families of transcription factors are activated to regulate the expression of defense-related genes, including those for phytoalexin biosynthesis. preprints.org Key TF families involved in regulating the production of phytoalexins in Brassicaceae and other plants include:

WRKY: This large family of TFs is heavily involved in plant defense. WRKY TFs can be activated by MAPK cascades and are known to regulate the expression of camalexin biosynthetic genes in Arabidopsis. preprints.org

MYB: MYB proteins are another large family of TFs that regulate various processes, including the biosynthesis of secondary metabolites. They are known to be positive regulators of camalexin biosynthesis. preprints.org

AP2/ERF (APETALA2/Ethylene Responsive Factor): These TFs are key components of the ethylene signaling pathway and are involved in integrating JA and ET signals to control the expression of defense genes. preprints.orgmdpi.com

NAC (NAM, ATAF1/2, CUC2): NAC transcription factors are recognized as crucial regulators of plant responses to both biotic and abiotic stress. mdpi.com Recent research has shown that the NAC TF, ANAC042, directly regulates genes for both conserved and lineage-specific phytoalexins in Arabidopsis, including the indole alkaloid camalexin. preprints.org

These transcription factors work in a coordinated, and often cooperative, manner to activate the expression of genes encoding the enzymes of the phytoalexin biosynthetic pathway. researchgate.netpreprints.org For instance, the genes for diterpenoid phytoalexin synthesis in rice are located in clusters on the chromosomes, and their expression is coordinately induced by elicitors, ensuring the efficient production of these defense compounds. tandfonline.com Similarly, in apple, the expression of biphenyl (B1667301) synthase (BIS) genes, which are crucial for phytoalexin production, is highly upregulated in response to soil-borne pathogens. nih.gov This modulation of gene expression ensures that phytoalexins like this compound are synthesized rapidly and accumulate at the site of infection to help thwart the invading pathogen. nih.govcapes.gov.br

Table 2: Key Transcription Factor Families in Phytoalexin Regulation

Transcription Factor FamilyGeneral Role in Plant DefenseExample of Regulated Phytoalexin PathwayReference(s)
WRKYBinds to W-box elements in promoters of defense genes; activated by MAPK signaling.Camalexin (Arabidopsis) preprints.org
MYBRegulates a wide range of secondary metabolite pathways.Camalexin (Arabidopsis), 3-deoxyanthocyanidins (Sorghum) nih.govpreprints.org
AP2/ERFIntegrates ethylene and jasmonic acid signaling pathways to regulate defense gene expression.Camalexin (Arabidopsis), Nicotine (Tobacco) preprints.orgmdpi.com
NACRegulates responses to diverse biotic and abiotic stresses.Camalexin, 4OH-ICN (Arabidopsis) preprints.orgmdpi.com

Future Perspectives in Brassicanal C Research

Elucidation of Uncharted Biosynthetic Steps and Enzymes

The biosynthesis of indole-type phytoalexins, including Brassicanal C, originates from tryptophan. researchgate.net While significant strides have been made in understanding these pathways, several steps and the enzymes that catalyze them remain to be fully characterized. The biosynthetic pathway is believed to proceed through indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) (IAN). oup.com In Arabidopsis thaliana, the conversion of cysteine-indole-3-acetonitrile to camalexin (B168466) is catalyzed by the multifunctional cytochrome P450 enzyme CYP71B15 (also known as PAD3). oup.com However, the precise enzymatic steps leading to the formation of the di-thiocarbamate moiety characteristic of brassinin (B1667508), a precursor to other phytoalexins, are still being unraveled. nih.govresearchgate.net

Recent research has identified a minimal set of genes necessary for producing brassinin from glucosinolates, which are sulfur-containing secondary metabolites. nih.govresearchgate.net This involves the action of a carbon-sulfur lyase and an S-methyltransferase. nih.gov The conversion of indole (B1671886) glucosinolate to brassinin is a key area of investigation, as brassinin is a parent compound for many other cruciferous phytoalexins. nih.govresearchgate.net Future research will likely focus on identifying and characterizing the specific enzymes responsible for the later, more complex modifications that lead to compounds like this compound. This includes the enzymes that catalyze cyclization and oxidation reactions. Uncovering these currently unknown enzymatic steps is crucial for a complete understanding of how plants produce this diverse arsenal (B13267) of defensive compounds. nih.govresearchgate.netresearchgate.net

Advanced Genetic Engineering for Enhanced Production in Crops

Genetic engineering offers a powerful approach to enhance the production of beneficial phytoalexins like this compound in crops. journaljabb.com By manipulating the genes involved in their biosynthetic pathways, it is possible to increase the levels of these compounds, thereby improving the plant's natural resistance to pathogens. nsf.govnih.gov This can be achieved by overexpressing key biosynthetic genes or by modifying regulatory genes that control the entire pathway. nsf.govnih.gov

One promising strategy involves introducing a small number of key biosynthetic genes into crops that already possess the core metabolic pathways. nsf.gov For example, since many Brassica crops already produce glucosinolates, the precursors to indole phytoalexins, introducing the specific genes that convert these precursors into this compound and other related compounds could be a feasible approach. nsf.govacs.org The successful engineering of the brassinin pathway in a non-cruciferous plant, Nicotiana benthamiana, demonstrates the potential of this strategy. nih.govresearchgate.net

Advanced techniques like CRISPR-Cas9 offer precise tools for genome editing, allowing for targeted modifications to enhance phytoalexin production without introducing foreign DNA. journaljabb.comnih.gov This could involve upregulating the expression of endogenous genes or removing negative regulators of the pathway. frontiersin.org The ultimate goal is to develop crop varieties with enhanced, durable resistance to a broad spectrum of pathogens, reducing the need for chemical pesticides. nih.govnih.gov

Comprehensive Metabolomic and Proteomic Studies in Response to Stress

The production of phytoalexins like this compound is a dynamic process that is tightly regulated in response to various stresses, including pathogen attack and abiotic factors. plos.orgacs.orgnih.govuniversiteitleiden.nl Comprehensive "omics" approaches, such as metabolomics and proteomics, are essential for understanding the complex molecular changes that occur within the plant during these stress responses. plos.orgacs.orgnih.govfrontiersin.orgmdpi.com

Metabolomics allows for the large-scale analysis of all metabolites present in a plant at a given time, providing a snapshot of the metabolic state. frontiersin.orgnih.gov By comparing the metabolomes of stressed and unstressed plants, researchers can identify not only the induced phytoalexins but also other metabolic pathways that are activated or suppressed. plos.orgfrontiersin.orgmdpi.com This can reveal how the plant reallocates resources to defense and how different metabolic pathways are interconnected. plos.orgacs.org

Proteomics, the study of the entire set of proteins, complements metabolomics by identifying the enzymes and regulatory proteins that are produced in response to stress. acs.orgmdpi.comresearchgate.net By analyzing changes in the proteome, scientists can pinpoint the key proteins involved in the biosynthesis of this compound and other defense compounds. plos.orgacs.org Integrated analyses of metabolomic and proteomic data provide a more complete picture of the plant's defense response, from the initial perception of the stress signal to the final production of antimicrobial compounds. plos.orgfrontiersin.orgmdpi.commdpi.com Such studies in Brassica napus under salt and drought stress have already provided valuable insights into the complex regulatory networks involved. plos.orgacs.orgnih.govresearchgate.net

Investigation of Molecular Targets in Pathogens and Plant Receptors

To fully understand the defensive role of this compound, it is crucial to identify its specific molecular targets within pathogenic organisms. pomics.com Phytoalexins exert their antimicrobial activity through various mechanisms, which may include disrupting cell membranes, inhibiting essential enzymes, or interfering with cellular signaling pathways. pomics.com Molecular docking studies have been used to predict the potential targets of other Brassica phytoalexins, such as spirobrassinin (B1214345), in the fungal pathogen Alternaria brassicicola. pomics.com These computational approaches can help to identify key pathogen proteins, such as transporters or metabolic enzymes, that are likely inhibited by the phytoalexin. pomics.com

In addition to understanding how this compound affects pathogens, it is also important to investigate how plants perceive the signals that trigger its production. Plants possess sophisticated immune systems with receptors that recognize pathogen-associated molecular patterns (PAMPs) or specific pathogen effector proteins. nih.govfrontiersin.orgnih.gov The recognition of these signals initiates a signaling cascade that leads to the activation of defense responses, including the synthesis of phytoalexins. mdpi.comchiro.orgjordan.im Identifying the specific plant receptors that are involved in the induction of this compound biosynthesis would provide valuable insights into the plant's immune system and could offer new targets for enhancing disease resistance through genetic engineering. nih.govfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.